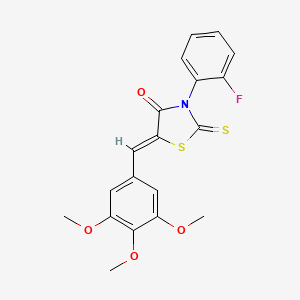
(Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H16FNO4S2 and its molecular weight is 405.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one belongs to a class of thiazolidin-4-one derivatives known for their diverse biological activities. This article explores the compound's biological activity, focusing on its potential as an anticancer agent, as well as its effects on various other biological systems.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are recognized for their significant pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. The thiazolidin-4-one scaffold allows for structural modifications that can enhance biological activity and target specificity. The compound in focus possesses a unique substitution pattern that may influence its bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The structural modifications in this compound could provide enhanced efficacy against various cancer cell lines.
Thiazolidin-4-one compounds are believed to exert their anticancer effects through several mechanisms:
- Inhibition of Cell Proliferation : They can interfere with the cell cycle and induce apoptosis in cancer cells.
- Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in cancer progression, such as topoisomerases and proteasomes.
A study indicated that thiazolidin-4-one derivatives showed significant cytotoxicity against various cancer cell lines, including HeLa and SKOV3 cells. The IC50 values for these compounds often fall within a range that suggests potent activity .
Other Biological Activities
Besides anticancer properties, this compound may exhibit other biological activities:
Antioxidant Activity
Thiazolidin-4-one derivatives have been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. For instance, some derivatives have demonstrated significant DPPH radical scavenging activity .
Antimicrobial Activity
The compound may also show antimicrobial effects against various pathogens. Thiazolidin-4-one derivatives have been studied for their activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents can enhance this activity significantly .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidin-4-one derivatives has also been documented. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is closely related to their structural features. The following table summarizes key findings related to the structure-activity relationship:
| Substituent | Effect on Activity |
|---|---|
| 2-Fluorophenyl group | Enhances anticancer activity |
| 3,4,5-Trimethoxybenzylidene group | Increases antioxidant capacity |
| Thioxo moiety | Contributes to enzyme inhibition |
Case Studies
- Anticancer Activity : A study evaluating a series of thiazolidinone derivatives found that those with a similar structure to this compound exhibited IC50 values ranging from 10 to 30 µM against cervical and ovarian cancer cell lines .
- Antioxidant Evaluation : Another study assessed the DPPH scavenging activity of thiazolidinone derivatives, reporting that certain compounds showed antioxidant activity comparable to vitamin C .
属性
IUPAC Name |
(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S2/c1-23-14-8-11(9-15(24-2)17(14)25-3)10-16-18(22)21(19(26)27-16)13-7-5-4-6-12(13)20/h4-10H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQUAMSJWNGSR-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














